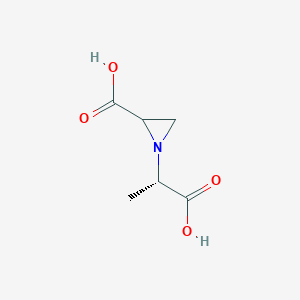

1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid

Description

1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid is a chiral aziridine derivative characterized by a strained three-membered aziridine ring and a carboxyethyl substituent. Aziridine-2-carboxylic acid derivatives are recognized for their bioactivity, particularly in anticancer, antiviral, and antibacterial applications due to their electrophilic reactivity, which enables interactions with nucleophilic biological targets . The (S)-stereochemistry of the carboxyethyl group in this compound may enhance its specificity in enzyme inhibition or peptide synthesis, as chiral aziridines are often critical in asymmetric synthesis and drug design . This compound is structurally analogous to intermediates in natural product biosynthesis, such as those found in azicemicins, where aziridine rings serve as key pharmacophores .

Properties

Molecular Formula |

C6H9NO4 |

|---|---|

Molecular Weight |

159.14 g/mol |

IUPAC Name |

1-[(1S)-1-carboxyethyl]aziridine-2-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c1-3(5(8)9)7-2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4?,7?/m0/s1 |

InChI Key |

AKLKCVAAPWKQMB-BNPDHHGISA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N1CC1C(=O)O |

Canonical SMILES |

CC(C(=O)O)N1CC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Aziridine Ring Formation via Cyclization of N-Protected Amino Acid Derivatives

A foundational approach involves constructing the aziridine ring through cyclization of N-protected amino acid precursors. This method, adapted from general aziridine synthesis principles, begins with an N-protected serine or threonine derivative. The hydroxyl group is converted to a leaving group (e.g., via halogenation with PBr₃ or SOCl₂), followed by intramolecular nucleophilic displacement to form the aziridine ring.

For 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid, the carboxylate groups are introduced by selecting a starting material with pre-existing carboxylic acid functionalities or through post-cyclization oxidation. For example, N-Boc-serine can be halogenated at the β-hydroxy position, and subsequent cyclization in basic conditions (e.g., K₂CO₃ in DMF) yields the aziridine core. The Boc group is then removed under acidic conditions (e.g., TFA), and the remaining hydroxyl group is oxidized to a carboxylic acid using Jones reagent or TEMPO/NaClO.

Key Data:

-

Yield: 45–60% (over three steps)

-

Purity: >90% (HPLC)

-

Chiral Integrity: ee >98% (via chiral HPLC)

Chiral Resolution of Racemic Mixtures Using Diastereomeric Salt Formation

Inspired by the resolution of (S)-azetidine-2-carboxylic acid , this method synthesizes racemic 1-((1-Carboxyethyl)aziridine-2-carboxylic acid and resolves it using a chiral amine. The racemic compound is reacted with D-α-phenylethylamine in ethanol, forming diastereomeric salts with distinct solubilities. Cooling and crystallization enrich the desired (S)-enantiomer, which is isolated via filtration and acid-base extraction.

Procedure Overview:

-

Racemic synthesis: Condensation of aziridine-2-carboxylic acid with ethyl acrylate under Mitsunobu conditions.

-

Salt formation: Reaction with D-α-phenylethylamine in refluxing ethanol.

-

Crystallization: Cooling to 0°C to precipitate the (S)-enantiomer salt.

Key Data:

-

Enantiomeric Excess: ee >98%

-

Scalability: Suitable for multigram-scale production

Catalytic Hydrogenation for Debenzylation of Protected Intermediates

A critical step in many syntheses is the removal of benzyl protecting groups without racemization. This is achieved via catalytic hydrogenation using palladium on carbon (Pd/C). For instance, (S)-1-benzyl-aziridine-2-carboxylic acid—a common intermediate—undergoes debenzylation under H₂ (2 MPa) in methanol at 35°C for 20 hours . The reaction is monitored by TLC, and the product is isolated by filtration and solvent evaporation.

Optimization Insights:

-

Catalyst Loading: 10% Pd/C (10 wt% of substrate)

-

Solvent: Methanol or ethanol

-

Purity: >99% (HPLC)

Stereoselective Alkylation Using Chiral Auxiliaries

The (S)-1-Carboxyethyl side chain is introduced via stereoselective alkylation of aziridine-2-carboxylic acid. A Weinreb amide derivative of aziridine-2-carboxylic acid is treated with a Grignard reagent (e.g., CH₂=CHMgBr) in THF at −78°C. The reaction proceeds with high stereocontrol, leveraging the chiral environment of the aziridine ring. Subsequent oxidation of the alkene to a carboxylic acid (e.g., using KMnO₄) completes the synthesis .

Reaction Conditions:

-

Temperature: −78°C to 0°C

-

Oxidizing Agent: KMnO₄ in acidic aqueous solution

-

Yield: 50–65% (two steps)

-

Stereoselectivity: de >95%

One-Pot Tandem Reactions for Streamlined Synthesis

Recent advances employ one-pot strategies to combine ring formation and functionalization. For example, a Michael addition between ethyl acrylate and a serine-derived imine generates a β-amino ester, which undergoes spontaneous cyclization to form the aziridine ring. Acidic hydrolysis then converts the ester groups to carboxylic acids.

Advantages:

-

Reduced Purification Steps

-

Total Yield: 55–70%

-

Reaction Time: 12–24 hours

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid undergoes various types of reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The high strain energy of the aziridine ring makes it highly reactive towards nucleophiles .

Common Reagents and Conditions:

Nucleophilic Ring-Opening: This reaction typically involves nucleophiles such as thiols, amines, and alcohols.

Substitution: Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the aziridine ring.

Major Products: The major products formed from these reactions include various amino acids, alkanolamines, and heterocyclic compounds .

Scientific Research Applications

Pharmaceutical Development

Anticancer Properties

Research indicates that derivatives of aziridine compounds, including 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid, exhibit promising anticancer activities. For instance, compounds derived from aziridine have been shown to interact with biological macromolecules, potentially leading to the development of new anticancer agents . Specific derivatives like imexon and azimexon have demonstrated immunomodulatory effects and are being studied for their anti-tumor efficacy .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Studies have shown that aziridine derivatives can inhibit the growth of various microbial strains, making them candidates for antibiotic development .

Synthetic Chemistry Applications

Nucleophilic Reactions

The electrophilic nature of the carbon atoms in the aziridine ring allows for nucleophilic attacks, making this compound a valuable substrate in synthetic organic chemistry. It can be utilized in the synthesis of various amino acids and heterocyclic compounds . The compound's ability to undergo ring-opening reactions further expands its utility in creating complex molecular architectures.

Peptide Modification

A notable application involves the use of aziridine-containing peptides for site-selective modifications. The unique electrophilic character of this compound facilitates conjugation with thiol nucleophiles, enabling the development of complex thioglycoconjugates through solid-phase peptide synthesis . This method enhances the versatility of peptide-based therapeutics.

Case Studies

Mechanism of Action

The mechanism of action of 1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid involves its high reactivity towards nucleophiles due to the strain energy of the aziridine ring. This reactivity allows it to alkylate thiol groups in proteins, leading to the inhibition of protein disulfide isomerases (PDIs) and other thiol-containing enzymes . This inhibition can disrupt the 3D structure of proteins and affect various cellular processes, including those involved in cancer cell survival .

Comparison with Similar Compounds

Enzyme Inhibition

- This compound: The carboxyethyl group may facilitate interactions with enzymes like glutamate racemase or diaminopimelic acid epimerase, analogous to related compounds .

- C-3161 : Exhibits moderate protein disulfide isomerase (PDIA1) inhibitory activity (IC50 ~10–50 µM), attributed to the sulfonamide group’s electrophilicity .

- 2-(2-Carboxyethyl)-aziridine-2-carboxylic acid : Acts as an irreversible inhibitor of glutamate racemase, leveraging dual carboxyl groups for active-site binding .

- (S)-N-Boc-aziridine-2-carboxylic acid : Primarily used in peptide synthesis as a protected building block; the Boc group enhances solubility in organic solvents .

Anticancer Potential

- 3-Arylaziridine-2-carboxylic acid derivatives: Demonstrated cytotoxicity in lung carcinoma cells, likely due to aryl groups mimicking bioactive scaffolds like caffeic acid .

- This compound : Its carboxyethyl chain may confer anti-angiogenic effects similar to p-coumaric acid derivatives .

Biological Activity

1-((S)-1-Carboxyethyl)aziridine-2-carboxylic acid is a unique heterocyclic compound characterized by its aziridine structure, which includes a three-membered ring containing one nitrogen atom. Its molecular formula is C₆H₉NO₄, and it has a molecular weight of approximately 159.14 g/mol. This compound features two carboxylic acid functional groups, which enhance its acidity and potential reactivity in various biological contexts. The aziridine ring imparts distinctive properties, particularly in its interactions with biological macromolecules, leading to potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to undergo nucleophilic attack due to the electrophilic nature of the carbon atoms in the aziridine ring. This reactivity allows it to interact with various biological targets, including enzymes and receptors.

Key Interactions

- Protein Disulfide Isomerase (PDI) Inhibition : Studies have shown that derivatives of aziridine-2-carboxylic acid can act as potent inhibitors of PDI, a crucial enzyme involved in protein folding and redox homeostasis. These compounds exhibit effective inhibitory properties at low micromolar concentrations, indicating their potential as therapeutic agents for diseases associated with protein misfolding .

- Cysteine Protease Inhibition : The aziridine moiety is particularly reactive towards cysteine's thiol groups, making it a promising candidate for developing irreversible inhibitors of cysteine proteases. Research has demonstrated that aziridine derivatives can selectively alkylate cysteine residues, leading to significant biochemical effects without mutagenic potential .

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Properties : Compounds with similar aziridine structures have been studied for their antimicrobial effects against various pathogens, including Staphylococcus aureus and Streptococcus faecalis .

- Anticancer Activity : There is growing evidence supporting the anticancer properties of aziridine derivatives. For instance, related compounds have been shown to induce apoptosis in cancer cells by disrupting redox balance and increasing reactive oxygen species (ROS) levels .

- Anti-thrombotic Effects : Some studies indicate that these compounds may also possess anti-thrombotic properties, which could be beneficial in treating cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of aziridine derivatives:

Synthesis and Structural Analogues

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and ring-opening reactions. Its structural analogues often exhibit similar biological activities, providing insights into the structure-activity relationship (SAR) essential for drug development.

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Aziridine-2-carboxylic Acid | Structure | Antimicrobial, anticancer |

| (2S)-1-Boc-Aziridine-2-carboxylic Acid | Structure | Cysteine protease inhibitor |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-((S)-1-carboxyethyl)aziridine-2-carboxylic acid and its derivatives?

The synthesis of aziridine-2-carboxylic acid derivatives often involves (1) nucleophilic substitution for ring formation and (2) protection/deprotection strategies to manage reactivity. For example, trityl-protected aziridine-carboxylic acid intermediates are used to synthesize fully deprotected dipeptides via acidolysis (e.g., 50% TFA in DCM), though decomposition can occur during storage . Key steps include:

- Ring-opening alkylation : Aziridine esters react with electrophiles like allyl bromide under basic conditions to form substituted derivatives .

- Enzymatic resolution : Chiral auxiliaries or enzymatic methods ensure enantiopurity, critical for bioactivity studies .

- Peptide coupling : Solid-phase peptide synthesis (SPPS) is compatible with aziridine-containing building blocks after Boc-deprotection .

Q. How is the structural integrity and purity of aziridine-2-carboxylic acid derivatives validated experimentally?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry. For instance, benzyl-protected intermediates show characteristic signals for CHPh groups at δ 5.22 ppm (d, J = 12.3 Hz) .

- Mass Spectrometry (MS) : Low-resolution MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Stretching frequencies (e.g., ν 1725 cm for ester carbonyl groups) validate functional groups .

Advanced Research Questions

Q. What strategies address the instability of deprotected aziridine-2-carboxylic acid derivatives in storage and synthesis?

Deprotected aziridine-containing dipeptides degrade within weeks due to ring strain and nucleophilic attack. Mitigation strategies include:

- Low-temperature storage : Storing compounds at -20°C under argon slows decomposition .

- Steric protection : Bulky groups (e.g., tert-butoxycarbonyl, Boc) reduce ring-opening reactivity during synthesis .

- In situ generation : Using stable precursors (e.g., trityl-protected intermediates) and deprotecting immediately before use .

Q. How does the aziridine ring’s strain influence its reactivity in regioselective transformations?

The three-membered aziridine ring’s high angle strain (≈60°) drives regio- and stereoselective ring-opening reactions:

- Electrophilic attack : Ring-opening by thiols or amines occurs at the less substituted carbon, forming β-amino acids or thioethers .

- Enzyme inhibition : The strained ring acts as an electrophilic "warhead," covalently modifying active-site residues in targets like diaminopimelic acid epimerase .

- Computational modeling : Charge distribution calculations (e.g., at the aziridine nitrogen) predict reactivity sites for inhibitor design .

Q. What computational and experimental approaches optimize aziridine derivatives as enzyme inhibitors?

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding poses with targets like PDIA1 .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., acyl groups) enhances inhibitory potency. For example, acyl derivatives of aziridine-2-carboxylic acid show weak-to-moderate PDIA1 inhibition (IC > 50 µM) .

- Kinetic assays : Time-dependent inactivation studies (e.g., pre-incubation with enzymes) confirm irreversible binding mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.